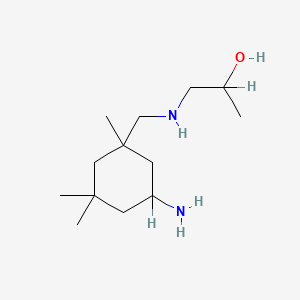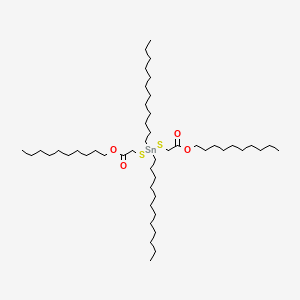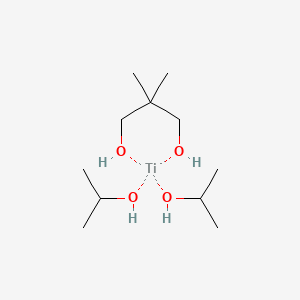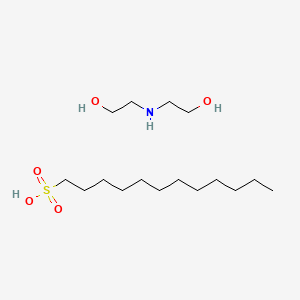
Einecs 251-319-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 251-319-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H3)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various types of polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymer chains.
Substitution Reactions: In some cases, the radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then react with monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
科学研究应用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. It is also used in the study of radical reactions and mechanisms.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
Medicine: It has applications in drug delivery systems, where it is used to create polymeric nanoparticles for controlled drug release.
Industry: In industrial applications, it is used in the production of plastics, rubbers, and other polymeric materials. It is also used in the manufacture of adhesives, coatings, and sealants.
作用机制
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
CH3C(CN)(N2H3)CH3→2CH3C(CN)N2H2
These free radicals then initiate polymerization by reacting with monomers to form polymer chains. The radicals can also propagate the polymerization process by reacting with additional monomers, leading to the growth of the polymer chain.
相似化合物的比较
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and ability to generate radicals at relatively low temperatures. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures and generates different types of radicals.
Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different decomposition temperatures and radical generation rates.
Di-tert-butyl Peroxide: Used in high-temperature polymerizations, but less efficient at lower temperatures compared to 2,2’-Azobis(2-methylpropionitrile).
Each of these compounds has its own unique properties and applications, making 2,2’-Azobis(2-methylpropionitrile) a valuable compound in various fields of research and industry.
属性
CAS 编号 |
32981-34-3 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9) |
InChI 键 |
LAXWZPSLEWFPNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


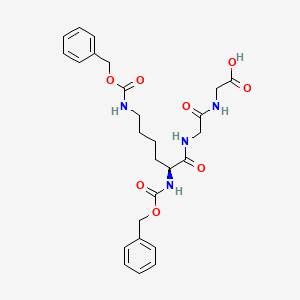
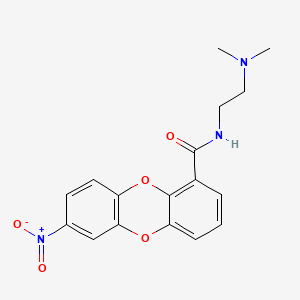

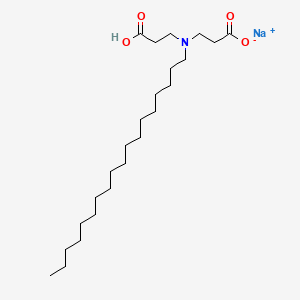
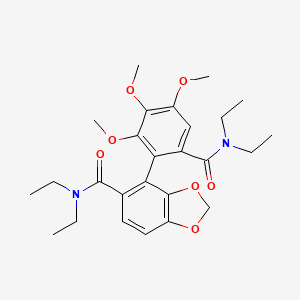
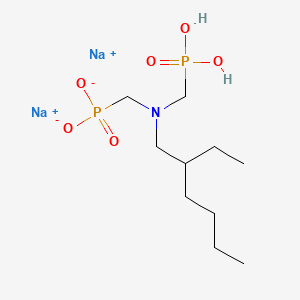
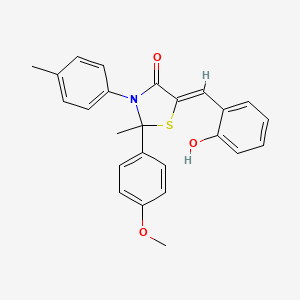
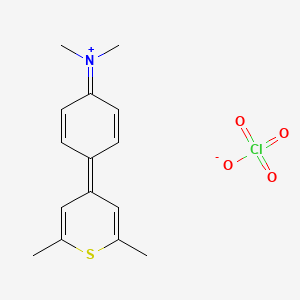
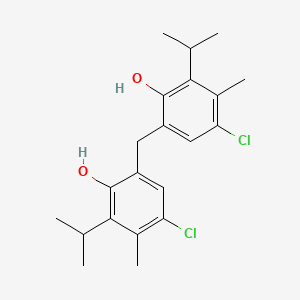
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
